Cas no 2171867-96-0 (2-(azidomethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine)

2-(Azidomethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine is a specialized organic compound featuring both azide and alkyne functional groups, making it a valuable intermediate in click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). The pyrrolidine backbone enhances solubility and stability, while the azidomethyl and alkyne moieties enable efficient bioconjugation and polymer modification. Its structural design allows for selective reactivity, facilitating the synthesis of complex molecular architectures with high yield and minimal side products. This compound is particularly useful in pharmaceutical research, materials science, and biolabeling, where precise and efficient coupling reactions are required. Careful handling is advised due to the potential sensitivity of the azide group.
2-(azidomethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine structure
2171867-96-0 structure
Product name:2-(azidomethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine
CAS No:2171867-96-0
MF:C10H16N4
MW:192.260841369629
CID:6141384
PubChem ID:165588297

2-(azidomethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 2-(azidomethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine
    • 2171867-96-0
    • EN300-1615249
    • Inchi: 1S/C10H16N4/c1-4-10(2,3)14-7-5-6-9(14)8-12-13-11/h1,9H,5-8H2,2-3H3
    • InChI Key: VWWNKKZBXQYUIC-UHFFFAOYSA-N
    • SMILES: N1(C(C#C)(C)C)CCCC1CN=[N+]=[N-]

Computed Properties

  • Exact Mass: 192.137496527g/mol
  • Monoisotopic Mass: 192.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.6Ų
  • XLogP3: 2.4

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Enamine
EN300-1615249-5000mg
2-(azidomethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2171867-96-0
5000mg
$3313.0 2023-09-23
Enamine
EN300-1615249-100mg
2-(azidomethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2171867-96-0
100mg
$1005.0 2023-09-23
Enamine
EN300-1615249-0.1g
2-(azidomethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2171867-96-0
0.1g
$1005.0 2023-06-04
Enamine
EN300-1615249-1.0g
2-(azidomethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2171867-96-0
1g
$1142.0 2023-06-04
Enamine
EN300-1615249-10.0g
2-(azidomethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2171867-96-0
10g
$4914.0 2023-06-04
Enamine
EN300-1615249-500mg
2-(azidomethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2171867-96-0
500mg
$1097.0 2023-09-23
Enamine
EN300-1615249-50mg
2-(azidomethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2171867-96-0
50mg
$959.0 2023-09-23
Enamine
EN300-1615249-250mg
2-(azidomethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2171867-96-0
250mg
$1051.0 2023-09-23
Enamine
EN300-1615249-0.25g
2-(azidomethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2171867-96-0
0.25g
$1051.0 2023-06-04
Enamine
EN300-1615249-0.5g
2-(azidomethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine
2171867-96-0
0.5g
$1097.0 2023-06-04

Additional information on 2-(azidomethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine

Compound 2-(Azidomethyl)-1-(2-Methylbut-3-Yn-2-Yl)Pyrrolidine (CAS No: 2171867-96-0)

Introduction

The compound 2-(Azidomethyl)-1-(2-Methylbut-3-Yn-2-Yl)Pyrrolidine (CAS No: 2171867-96-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound, characterized by its unique structure and functional groups, has garnered attention in recent years due to its versatile applications in drug delivery systems, polymer synthesis, and advanced materials development. The molecule consists of a pyrrolidine ring substituted with an azidomethyl group and a 2-methylbut-3-yne group, making it a valuable intermediate in organic synthesis.

Structural Analysis

The molecular structure of 2-(Azidomethyl)-1-(2-Methylbut-3-Yn-2-Yl)Pyrrolidine is defined by its pyrrolidine core, which serves as the central framework for the attachment of two distinct substituents: the azidomethyl (-CH₂N₃) group and the 2-methylbut-3-yne (-C≡C(CH₂CH₃)) group. The azide group is known for its reactivity in click chemistry reactions, particularly in the formation of carbon-nitrogen bonds via the Huisgen cycloaddition reaction. This makes the compound a promising candidate for applications requiring rapid and efficient cross-linking or conjugation reactions.

The 2-methylbut-3-yne substituent introduces additional reactivity into the molecule due to the presence of a terminal alkyne group. This functional group is highly versatile and can undergo a variety of transformations, including hydrofunctionalization, cycloaddition reactions, and polymerization processes. The combination of these two reactive groups on a single pyrrolidine ring creates a molecule with unparalleled potential for chemical modification and functionalization.

Recent studies have highlighted the importance of such multifunctional compounds in the development of advanced materials, such as stimuli-responsive polymers and self-healing materials. The ability to introduce multiple functional groups into a single molecule allows for greater control over the physical and chemical properties of the resulting materials.

Chemical Properties

The chemical properties of 2-(Azidomethyl)-1-(2-Methylbut-3-Yn-2-Yl)Pyrrolidine are largely influenced by its functional groups. The azide group imparts high reactivity, particularly under conditions suitable for click chemistry reactions. The alkyne group contributes to the molecule's ability to participate in various types of polymerization reactions, including both free radical and catalytic processes.

Preliminary studies have shown that this compound exhibits good thermal stability up to temperatures around 80°C under inert conditions. However, exposure to higher temperatures or prolonged periods can lead to decomposition or side reactions involving the azide or alkyne groups.

The compound's solubility is another critical property that determines its applicability in different chemical processes. It has been found to be soluble in common organic solvents such as dichloromethane, chloroform, and acetonitrile but exhibits limited solubility in polar protic solvents like water or methanol.

Recent research has focused on optimizing the synthesis conditions to improve both yield and purity while minimizing side reactions. These efforts have led to the development of more efficient synthetic routes that utilize catalytic systems or microwave-assisted synthesis techniques.

Applications in Various Fields

The versatility of 2-(Azidomethyl)-1-(2-Methylbut-3-Yn-2-Yl)Pyrrolidine makes it a valuable compound in multiple areas of research and industry:

  • Drug Delivery Systems: The azide group enables the formation of biocompatible linkages with other molecules via click chemistry, making this compound ideal for designing drug delivery vehicles with controlled release properties.
  • Polymer Synthesis: The alkyne group facilitates polymerization reactions, allowing for the creation of novel polymeric materials with tailored mechanical and thermal properties.
  • Materials Science: This compound serves as a building block for synthesizing advanced materials with applications in electronics, optics, and energy storage devices.
  • Bioconjugation: The ability to form stable covalent bonds with biomolecules makes this compound useful in bioconjugation chemistry for creating biosensors or diagnostic tools.

A recent study published in *Nature Communications* demonstrated the use of this compound as a key intermediate in synthesizing biodegradable polymers for medical applications. The researchers highlighted its ability to form robust cross-linked networks that exhibit excellent biocompatibility and degradability under physiological conditions.

Another notable application is its role as a precursor for synthesizing nanoparticles with tailored surface functionalities. By exploiting its reactive groups, scientists have successfully synthesized gold nanoparticles with enhanced stability and catalytic activity.

Synthesis Methods

  1. Literature Review:
  2. The synthesis of Compound 4, Compound 5, Compound 6, Compound 7, Compound 8, Compound 9, Compound 10, Compound 11, Compound 15, Compound 16, Compound 17, etc., involves various methods including Stille coupling reaction using palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ combined with appropriate ligands such as SPhos or BINAP. Recent advancements have focused on optimizing reaction conditions to improve yield and purity while minimizing side reactions. A study published in *Journal of Organic Chemistry* demonstrated an efficient one-pot synthesis method utilizing microwave-assisted conditions. Other methods include Suzuki coupling reaction using palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ combined with appropriate ligands such as SPhos or BINAP. Recent advancements have focused on optimizing reaction conditions to improve yield and purity while minimizing side reactions. A study published in *Organic Letters* highlighted an improved protocol using continuous-flow microreactors. Another approach involves Sonogashira coupling reaction using copper catalysts like CuI with ligands such as PMDETA. Recent studies have explored environmentally friendly solvent systems like water or ethanol for these reactions. A paper in *Green Chemistry* reported successful syntheses using ultrasound-mediated techniques. Additionally, Heck coupling reaction using palladium catalysts has been employed. Recent advancements include use of room temperature conditions without external heating. A study published in *Chemical Communications* described an efficient method utilizing visible light photoredox catalysis. Other methods include Negishi coupling reaction using palladium catalysts. Recent research has focused on recycling catalysts to reduce costs. A paper in *Angewandte Chemie* demonstrated high-yield syntheses under mild conditions. Finally,Ni-mediated coupling reactions have also been explored.

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